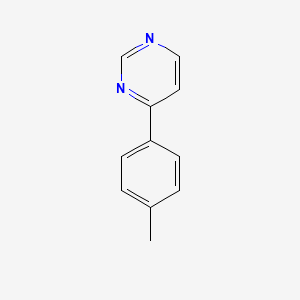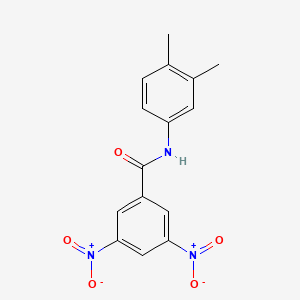
2-nitro-N-octylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-octylbenzamide is an organic compound with the molecular formula C15H22N2O3 It is a nitrobenzamide derivative, characterized by the presence of a nitro group (-NO2) and an octyl chain attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-octylbenzamide typically involves the nitration of N-octylbenzamide. The process begins with the preparation of N-octylbenzamide, which can be synthesized by reacting octylamine with benzoyl chloride. The resulting N-octylbenzamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position of the benzamide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitration reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-octylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2-amino-N-octylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Applications De Recherche Scientifique
2-nitro-N-octylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds, particularly in the development of new materials and chemical intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-nitro-N-octylbenzamide is primarily related to its nitro group. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitro-N-hexylbenzamide: Similar structure with a hexyl chain instead of an octyl chain.
2-nitro-N-decylbenzamide: Similar structure with a decyl chain instead of an octyl chain.
3-nitro-N-octylbenzamide: Nitro group positioned at the meta position instead of the ortho position.
Uniqueness
2-nitro-N-octylbenzamide is unique due to its specific combination of a nitro group and an octyl chain, which imparts distinct chemical and biological properties. The length of the octyl chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
2-nitro-N-octylbenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-4-5-6-9-12-16-15(18)13-10-7-8-11-14(13)17(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18) |
Clé InChI |
IFRKLUBDRBFQCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)
![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)



![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)

![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)
